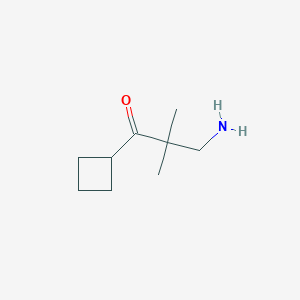
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of 4-oxo-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide.
Reduction: Formation of 4-amino-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide.
Substitution: Formation of 4-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells. The compound’s ability to cross cellular membranes allows it to interact with intracellular targets effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but with different potency and selectivity.
1,2,3-Thiadiazole: Less commonly studied but still possesses notable biological activities.
Uniqueness
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the hydroxyl and sulfonamide groups enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H9N3O3S2 |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O3S2/c1-6-10-9(16-11-6)12-17(14,15)8-4-2-7(13)3-5-8/h2-5,13H,1H3,(H,10,11,12) |
InChI-Schlüssel |
LEHSELWVPQSQAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)



![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)



![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)

![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)

![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
